N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is a chemical compound characterized by the presence of an isocyanate group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide typically involves the reaction of 3-isocyanato-4-methylphenyl isocyanate with prop-2-enamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity. The final product is typically purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alcohols, amines, and thiols are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Urethane, urea, and thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify active sites of enzymes, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.
Methyl isocyanate: A simpler isocyanate compound with a methyl group.
N-phenylcarbamoylprop-2-enamide: Similar structure but lacks the isocyanate group.
Uniqueness
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is unique due to the presence of both an isocyanate and an amide group, which imparts distinct reactivity and versatility in chemical synthesis and applications
Properties
CAS No. |
94289-82-4 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-[(3-isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C12H11N3O3/c1-3-11(17)15-12(18)14-9-5-4-8(2)10(6-9)13-7-16/h3-6H,1H2,2H3,(H2,14,15,17,18) |
InChI Key |
GUFWAMJKMPIRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)C=C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.